Ethyl tiglate

Descripción

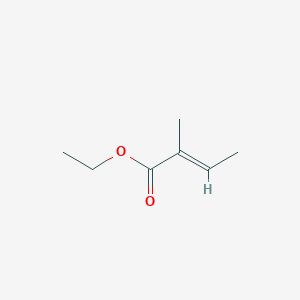

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-6(3)7(8)9-5-2/h4H,5H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPHLAAOJMTMLY-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047688 | |

| Record name | Ethyl tiglate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Warm-ethereal fruity aroma | |

| Record name | (E)-Ethyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1802/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

154.00 to 156.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl tiglate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | Ethyl tiglate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (E)-Ethyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1802/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.907-0.916 | |

| Record name | (E)-Ethyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1802/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5837-78-5, 55514-48-2 | |

| Record name | Ethyl tiglate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5837-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl tiglate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005837785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl tiglate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 2-methyl-, ethyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl tiglate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-methyl-2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TIGLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MQ7E9082G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl tiglate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Bioconversion Pathways of Ethyl Tiglate

Microbial Biosynthesis of Ethyl Tiglate

Microorganisms play a significant role in the natural production of this compound, often utilizing amino acid catabolism pathways.

This compound Production in Saprochaete suaveolens (Syn. Geotrichum fragrans)

Saprochaete suaveolens is recognized for its capacity to produce a diverse array of volatile organic compounds, including a variety of α-unsaturated esters such as this compound, which are less commonly found in other yeast species researchgate.netmdpi.com.

The biosynthesis of this compound in Saprochaete suaveolens primarily proceeds through the catabolism of branched-chain amino acids (BCAAs), specifically isoleucine, via the β-oxidation pathway researchgate.netmdpi.comresearchgate.netnih.gov. This pathway is distinct from the classical Ehrlich pathway observed in Saccharomyces cerevisiae, which converts isoleucine into 2-methylbutanol researchgate.netnih.gov.

In S. suaveolens, the β-oxidation pathway generates tiglyl-CoA as a crucial intermediate researchgate.netresearchgate.netnih.gov. The enzymes involved in this pathway include a branched-chain α-keto-acid dehydrogenase, which catalyzes the oxidative decarboxylation of keto-acids into their corresponding acyl-CoAs, and an enoyl-CoA hydratase, responsible for a subsequent step in the metabolization of isoleucine and valine researchgate.net. It has been hypothesized that a less efficient activity of enoyl-CoA hydratase could lead to the accumulation of tiglyl-CoA, thereby favoring the production of this compound researchgate.net. The final step involves the esterification of this enoyl-CoA intermediate (tiglyl-CoA) with ethanol (B145695), a process likely catalyzed by an alcohol acetyltransferase, to yield this compound researchgate.netmdpi.com.

The accumulation of this compound by S. suaveolens is specifically induced by the presence of isoleucine in the growth medium researchgate.netnih.gov. This highlights the direct link between isoleucine catabolism and this compound production. Unlike S. cerevisiae, which cannot grow on branched-chain amino acids, S. suaveolens demonstrates the ability to utilize isoleucine, leucine (B10760876), and valine as sole carbon sources due to its functional β-oxidation pathway mdpi.comresearchgate.net. This metabolic capability redirects the carbon flow from isoleucine towards the formation of tiglyl-CoA, a precursor for this compound, rather than the fusel alcohols characteristic of the Ehrlich pathway researchgate.netnih.gov.

Kinetic studies on S. suaveolens cultures have revealed a dynamic profile for this compound production. The synthesis and accumulation of this compound reach their peak concurrently with the exhaustion of isoleucine from the culture medium researchgate.netnih.gov. Following this maximal accumulation, a subsequent decrease in this compound concentration is observed, which is attributed to its reassimilation by the yeast cells researchgate.netnih.gov. While specific numerical data for kinetic parameters were not provided in the reviewed literature, the described trend indicates a period of active production followed by a phase of consumption, suggesting a regulatory mechanism for this flavor compound within the yeast metabolism.

Influence of Amino Acids on this compound Production in Microorganisms

The production of α-unsaturated esters, including this compound, in S. suaveolens is directly linked to the catabolism of branched-chain amino acids (BCAAs) such as isoleucine, leucine, and valine mdpi.com. Isoleucine, in particular, has been shown to specifically induce the accumulation of this compound researchgate.netnih.gov. Comparative studies indicate that S. suaveolens can grow on these amino acids as sole carbon sources, with growth on leucine being more efficient than on isoleucine and valine researchgate.net. This differential growth efficiency suggests variations in the metabolic flux through the β-oxidation pathway depending on the specific BCAA supplied, influencing the yield of this compound and other related esters.

Bioconversion Processes for this compound in Biotechnological Applications

Saprochaete suaveolens has been identified as a promising microbial model for the biotechnological production of α-unsaturated esters, including this compound researchgate.net. Biotechnological strategies have been explored to enhance this compound production. For instance, UV mutagenesis has been successfully employed to generate mutant strains of S. suaveolens that exhibit a reduced capacity to grow on BCAAs mdpi.com. This manipulation effectively redirects the metabolic carbon flow towards the esterification of α-unsaturated esters, thereby increasing their yield mdpi.com. The ability of Saprochaete species to esterify enoyl-CoA intermediates derived from amino acid β-oxidation with alcohols to produce α-unsaturated esters represents a unique and valuable characteristic for flavor compound biosynthesis in biotechnological applications mdpi.com.

Chemical Synthesis and Derivatization of Ethyl Tiglate

Established Chemical Synthesis Routes of Ethyl Tiglate

The primary methods for synthesizing this compound involve direct esterification or alternative chemical transformations.

The most common and established route for the synthesis of this compound is the direct esterification of tiglic acid (PubChem CID: 643369) with ethanol (B145695) (PubChem CID: 702). guidechem.comechemi.comzhishangchem.comchemicalbook.comchemicalbook.comchemicalbook.in This reaction is typically catalyzed by strong mineral acids, such as concentrated sulfuric acid. guidechem.comechemi.comzhishangchem.comchemicalbook.comchemicalbook.comchemicalbook.in While specific yields for this compound via this method are not universally detailed in general descriptions, similar direct esterification processes for related tiglic acid esters, such as mthis compound, have demonstrated yields around 49.7% when stirred at 65 °C for two days with sulfuric acid as a catalyst. acs.org

Beyond direct esterification, alternative chemical routes exist for the preparation of this compound. One reported method involves the reaction of bromo methylethyl acetic acid ethyl ester (PubChem CID: Not found in search, will search later) with dimethylaniline (PubChem CID: 7906). chemicalbook.comchemicalbook.comchemicalbook.in

Furthermore, this compound can be produced through biological processes. The yeast Saprochaete suaveolens (formerly known as Geotrichum fragrans) has been reported to produce this compound by metabolizing isoleucine (PubChem CID: 790). chemicalbook.comchemicalbook.indergipark.org.trresearchgate.net This microbial synthesis pathway, particularly from branched-chain amino acids, offers a bio-based alternative for producing this aroma compound, with this compound constituting a significant percentage (8.5-74.6%) of the total volatile compounds produced by G. fragrans cultures. dergipark.org.trresearchgate.net

Advanced Synthetic Methodologies and Analogues

Advanced synthetic strategies focus on scalable preparations and the derivatization of tiglate compounds for detailed chemical and structure-activity relationship studies.

While specific large-scale preparations solely for this compound are not extensively detailed, the principles of scalable ester synthesis, often involving azeotropic dehydration to remove water and drive the reaction to completion, are applicable. vulcanchem.com For related tiglate compounds, significant advancements have been made in developing scalable laboratory syntheses for complex natural products like tigilanol tiglate (PubChem CID: 11956102). nih.govstanford.eduresearchgate.netnews-medical.netwikipedia.orgresearchgate.net

Derivatization of this compound and related tiglate compounds is crucial for structure-activity relationship (SAR) studies, which aim to understand how structural modifications influence chemical properties or interactions. One example of derivatization involves the modification of tiglic acid to create new monomers. For instance, 2-(methacryloyloxy)this compound (MAET) (PubChem CID: Not found in search, will search later) can be synthesized from 2-hydroxythis compound (PubChem CID: Not found in search, will search later) through esterification with methacryloyl chloride (PubChem CID: 11130). acs.org This derivatization allows for the controlled (co)polymerization of tiglate-bearing methacrylate (B99206) monomers, enabling the study of their polymeric properties. acs.org

In a broader context, the systematic design and synthesis of analogues of complex tiglate esters like tigilanol tiglate are undertaken to explore the impact of structural variations. Researchers have developed methods to create a wide range of tigilanol tiglate analogues from phorbol, allowing for the investigation of how subtle chemical changes to the tigliane (B1223011) backbone affect their interactions. nih.govstanford.eduresearchgate.netresearchgate.netresearchgate.net These derivatization strategies involve various chemical transformations to introduce different substituents or modify existing functionalities, providing a library of compounds for SAR analysis. nih.govresearchgate.netresearchgate.net Beyond biological contexts, SAR methodologies are also applied in atmospheric chemistry to estimate gas-phase reaction rate coefficients for unsaturated esters, including this compound, with atmospheric oxidants like OH radicals, highlighting the importance of structural features in determining chemical reactivity. acs.org

Data Tables

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 5837-78-5 | guidechem.comechemi.com |

| Molecular Formula | C7H12O2 | echemi.comchemicalbook.in |

| Molecular Weight | 128.17 g/mol | echemi.comchemicalbook.in |

| Appearance | Colorless liquid | guidechem.comechemi.com |

| Odor | Fruity, sweet; caramel (B1170704); warm-ethereal | guidechem.comechemi.comchemicalbook.comchemicalbook.in |

| Boiling Point | 156 °C (154-156 °C) | echemi.comchemicalbook.comchemicalbook.in |

| Density | 0.923 g/mL at 25 °C (0.9±0.1 g/cm3 ) | echemi.comchemicalbook.comchemicalbook.in |

| Refractive Index | 1.435 (n 20/D) | chemicalbook.comchemicalbook.in |

| Water Solubility | Insoluble to sparingly/slightly soluble | guidechem.comechemi.comvulcanchem.com |

| Flash Point | 44-112 °F (variable by test method) | echemi.comzhishangchem.comchemicalbook.in |

Atmospheric Chemistry and Environmental Fate of Ethyl Tiglate

Gas-Phase Oxidation Kinetics of Ethyl Tiglate

The gas-phase oxidation kinetics of this compound have been investigated to quantify its reactivity with major atmospheric oxidants. These studies typically employ the relative-rate technique within environmental chambers, where the decay of the ester and various reference compounds is monitored using in situ Fourier Transform Infrared (FTIR) detection or Gas Chromatography-Flame Ionization Detection (GC-FID) nih.govnih.govnih.govnih.gov.

Reactions with hydroxyl radicals (OH) represent a predominant degradation pathway for this compound in the troposphere, especially during daylight hours nih.govnih.gov. The primary mechanism for this reaction involves the addition of the OH radical to the double bond present within the this compound molecule nih.govnih.gov.

Research has provided specific rate coefficients for the reaction of (E)-ethyl tiglate with OH radicals. At a temperature of 298 K and atmospheric pressure (760 Torr) in synthetic air, the room temperature rate coefficient was determined to be (8.32 ± 1.93) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ nih.govnih.gov.

Furthermore, the temperature dependence of this reaction has been explored, indicating a negative correlation with increasing temperature nih.govnih.gov. The Arrhenius expression describing the reaction of (E)-ethyl tiglate with OH radicals across the temperature range of 288-314 K is given by: k(OH + this compound) = (1.49 ± 0.56) × 10⁻¹² exp[(522 ± 114)/T] cm³ molecule⁻¹ s⁻¹ nih.govnih.gov.

The high reactivity of this compound with OH radicals results in relatively short atmospheric lifetimes, estimated to be approximately 2 hours nih.gov. The loss rate of this compound due to reaction with OH radicals is notably high when compared to other structurally similar unsaturated esters nih.gov.

Table 1: Rate Coefficients for the Reaction of (E)-Ethyl Tiglate with OH Radicals

| Oxidant | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| OH | 298 | (8.32 ± 1.93) × 10⁻¹¹ | nih.govnih.gov |

| OH | 288-314 | (1.49 ± 0.56) × 10⁻¹² exp[(522 ± 114)/T] | nih.govnih.gov |

Chlorine atoms (Cl) also contribute to the atmospheric degradation of this compound, particularly in environments characterized by elevated chlorine concentrations, such as coastal or polluted urban areas nih.govnih.govnih.gov. Reactions initiated by Cl atoms can proceed at significantly faster rates than those involving OH radicals nih.govnih.gov.

The rate coefficient for the reaction of (E)-ethyl tiglate with Cl atoms at 298 K in synthetic air at 760 Torr has been measured as (2.53 ± 0.35) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ nih.gov. This value indicates a very rapid reaction rate nih.gov. Temperature-dependent rate coefficients for the reaction of this compound with Cl atoms have also been investigated using the relative rate method and theoretical calculations, specifically Canonical Variational Transition State Theory (CVT/SCT) coupled with interpolated single point energies (ISPE) method, over a temperature range of 200-400 K nih.govnih.gov.

Table 2: Rate Coefficient for the Reaction of (E)-Ethyl Tiglate with Cl Atoms

| Oxidant | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| Cl | 298 | (2.53 ± 0.35) × 10⁻¹⁰ | nih.gov |

While ozone (O3) is recognized as a significant tropospheric oxidant capable of degrading volatile organic compounds (VOCs) throughout both day and night, specific kinetic data pertaining to the ozonolysis of this compound are not extensively detailed in the available research nih.gov. Nevertheless, it is generally understood that unsaturated esters, including this compound, are susceptible to degradation by ozone due to the presence of their carbon-carbon double bond nih.gov.

Degradation Mechanisms and Product Identification in Atmospheric Conditions

The atmospheric degradation of this compound is primarily initiated by the addition of highly reactive radicals, such as OH or Cl, to its double bond nih.govnih.govnih.govnih.gov. This initial addition step leads to the formation of various intermediate species, including alkoxy radicals, which subsequently undergo further atmospheric reactions, such as decomposition or reactions with other atmospheric constituents nih.govnih.gov.

The degradation of unsaturated esters like this compound in the atmosphere results in the formation of oxygenated volatile organic compounds (OVOCs) nih.govnih.gov. OVOCs constitute a class of VOCs characterized by the presence of oxygen-containing functional groups and are emitted into the troposphere from both biogenic and anthropogenic sources nih.gov.

Although explicit product identification for this compound's degradation was not extensively detailed in the provided search results, studies on the degradation of similar unsaturated esters (e.g., methyl crotonate and ethyl crotonate) reacting with OH radicals under NOx-free conditions have identified products such as 2-hydroxypropanal, acetaldehyde, formaldehyde, and formic acid nih.gov. These products are formed following the addition of OH to the double bond and subsequent decomposition of the resulting hydroxyalkoxy radicals nih.gov. It is therefore plausible that analogous oxygenated products would be generated from the atmospheric degradation of this compound.

The rapid atmospheric degradation of unsaturated esters, including this compound, significantly contributes to the formation of ground-level ozone and other photooxidants in regions proximate to their emission sources, such as industrial centers and urban areas nih.govnih.govnih.gov. The inherent high reactivity and short atmospheric lifetimes of these compounds imply that their primary degradation products also play a role in ozone formation nih.gov. Tropospheric ozone is a recognized greenhouse gas and a key component of photochemical smog, which poses adverse impacts on air quality, human health, and the broader environment nih.govnih.govnih.gov.

Computational Studies on Atmospheric Reactivity and Lifetimes

Computational studies play a crucial role in elucidating the atmospheric reactivity and fate of volatile organic compounds like this compound, particularly when complementing experimental kinetic data. These studies provide insights into reaction mechanisms, thermochemistry, and the determination of rate coefficients over a range of atmospheric conditions.

For this compound (ET), computational investigations have focused on its reactions with key atmospheric oxidants, such as hydroxyl (OH) radicals and chlorine (Cl) atoms. These reactions are primary degradation pathways for unsaturated esters in the troposphere. researchgate.net

Reactivity with Hydroxyl (OH) Radicals

Experimental and computational efforts have been directed at understanding the reaction of this compound with OH radicals. Studies employing the relative-rate technique in environmental chambers with in situ Fourier Transform Infrared (FTIR) detection have been used to obtain rate coefficients for the reaction of (E)-ethyl tiglate with OH radicals. These experiments, conducted between 288 and 314 K, indicated that the rate coefficients exhibit a negative dependence on temperature and show low pre-exponential factors. researchgate.netorcid.org Such findings are critical for modeling the atmospheric lifetime and degradation pathways of this compound.

Reactivity with Chlorine (Cl) Atoms

Computational studies have extensively investigated the temperature-dependent rate coefficients for the reaction of this compound with Cl atoms. Advanced theoretical methodologies, such as Canonical Variational Transition State Theory (CVT) combined with Small Curvature Tunneling (SCT) corrections and the Interpolated Single Point Energy (ISPE) method, have been employed. These calculations were performed over a temperature range of 200-400 K to determine the kinetic parameters. researchgate.netresearchgate.netresearcher.life

Beyond just rate coefficients, these computational studies also delved into the thermochemistry of the reaction, calculating branching ratios for various reaction channels. This detailed mechanistic understanding helps to predict the intermediate and final products formed during the Cl atom-initiated degradation of this compound in the atmosphere. The possible degradation mechanisms for these reactions have been thoroughly explored. researchgate.netresearchgate.net

Atmospheric Lifetimes

The atmospheric lifetime of a compound is inversely proportional to its reaction rate constants with major atmospheric oxidants. Computational studies contribute significantly to estimating these lifetimes by providing accurate rate coefficients and understanding the dominant degradation pathways. For this compound, the cumulative lifetime has been calculated and discussed, particularly in the context of its reactions with Cl atoms. researchgate.netresearchgate.net

While OH radicals are generally considered the dominant daytime oxidant for many organic compounds in the troposphere, leading to lifetimes typically in the range of hours to days researchgate.netutoronto.ca, Cl atoms can also play a notable role, especially in coastal or polluted environments. The detailed computational analysis of this compound's reactivity with both OH radicals and Cl atoms provides a comprehensive picture of its persistence and transformation in the atmosphere. Although the provided search results mention the general importance of ozone (O₃) and nitrate (B79036) (NO₃) radicals as tropospheric oxidants for unsaturated esters, specific computational rate constants or detailed studies for this compound with these species were not explicitly detailed within the provided snippets. researchgate.netresearchgate.net

The following table summarizes the types of detailed research findings derived from computational studies on the atmospheric reactivity of this compound:

| Oxidant | Computational Methods Employed | Key Research Findings |

| OH Radical | Relative-rate technique (experimental component), FTIR detection | Rate coefficients obtained; negative temperature dependence and low pre-exponential factors observed (288-314 K). researchgate.netorcid.org |

| Cl Atom | Canonical Variational Transition State Theory (CVT/SCT), Interpolated Single Point Energy (ISPE) method | Temperature-dependent rate coefficients (200-400 K); thermochemistry; branching ratios for reaction channels; atmospheric effects; cumulative lifetime; degradation mechanisms. researchgate.netresearchgate.netresearcher.life |

Analytical Methodologies for Ethyl Tiglate Research

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are foundational for separating ethyl tiglate from other co-occurring compounds within a sample matrix, allowing for its subsequent identification and precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed and highly effective technique for the identification and quantification of volatile and semi-volatile organic compounds, including this compound. This method separates components based on their volatility and interaction with a stationary phase, while the mass spectrometer provides structural information through fragmentation patterns.

Research has demonstrated the utility of GC-MS in analyzing this compound across diverse biological and industrial samples. For instance, this compound has been identified as a significant volatile component in the cultures of Geotrichum fragrans, a fungus known for producing fruity aromas. Studies have shown its relative percentage in these cultures can range from 8.5% to 76.4% over a nine-day cultivation period, highlighting its role as a major bioflavor dergipark.org.trresearchgate.netresearchgate.net.

Table 1: Relative Percentage of this compound in Geotrichum fragrans Culture Over Time

| Day of Cultivation | Relative Percentage of this compound (%) dergipark.org.trresearchgate.net |

| Initial | 8.5 |

| 9 | 76.4 |

Furthermore, GC-MS has been instrumental in studying the metabolism of this compound in apple fruits. It was found that this compound, a natural apple constituent, can be transformed into other compounds like ethyl 2-methylbutanoate, 2-methylbutyl acetate (B1210297), 2-methylbutanol, and 2-methylbutanoic acid, which are significant to the fruit's flavor profile. Capillary GC-MS is used to analyze these metabolites researchgate.net. In peach varieties, this compound has been detected at relative concentrations ranging from 2.78% to 5.4% of the total identified esters, contributing to the fruity aroma mdpi.com.

Typical GC-MS analytical conditions often involve electron ionization (EI) at 70 eV, utilizing non-polar capillary columns such as DB-5ms or Rtx-5 MS, and temperature programming to achieve optimal separation mdpi.comiosrjournals.orgmaxapress.com.

Multidimensional Gas Chromatography (MDGC), including comprehensive two-dimensional gas chromatography (GC × GC), offers enhanced separation power for complex mixtures and is particularly valuable for chiral analysis. This technique involves coupling two GC columns with different stationary phases, providing superior resolution by separating compounds based on two independent retention mechanisms.

Chiral analysis is critical for distinguishing enantiomers, which can have different biological activities or sensory properties. In the context of this compound, MDGC-MS has been applied to evaluate the enantiomeric composition of its metabolites. For example, in studies involving D4-3,4,4,4-ethyl tiglate administered to apple fruits, multidimensional GC-MS revealed enantiomeric excesses of 2-methylbutanol derivatives ranging from 43% (S) to 30% (R), with variations depending on the apple cultivar and sampling date researchgate.netpopline.org.

The use of specific chiral stationary phases, such as heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin, is essential for achieving enantiodifferentiation in these analyses researchgate.net. Recent advancements include the development of novel stationary phases, such as those containing silver(I) ions, which have been successfully employed in GC × GC to improve the resolution of coeluting compounds, including various esters nsf.gov. MDGC provides a more comprehensive understanding of the stereochemical aspects of this compound and its derivatives in natural products acs.org.

Headspace Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique frequently coupled with Gas Chromatography-Flame Ionization Detection (GC-FID) or GC-MS for the extraction and analysis of volatile compounds. This technique involves the adsorption of analytes from the sample headspace onto a thin polymer-coated fiber, followed by thermal desorption directly into the GC injector.

HS-SPME is particularly advantageous for analyzing volatile compounds in complex matrices due to its simplicity, speed, and minimal sample preparation requirements. It has been effectively utilized in studies involving this compound. For instance, the volatile compounds produced by Geotrichum fragrans in liquid cultivation media were successfully accumulated using HS-SPME before analysis by GC-FID and GC-MS dergipark.org.trresearchgate.netresearchgate.net. This allowed for the determination of daily variations in this compound production, demonstrating its increasing concentration over the cultivation period dergipark.org.tr.

Table 2: Volatile Compounds of Geotrichum fragrans Determined by HS-SPME-GC/MS dergipark.org.trresearchgate.net

| Compound | Relative Percentage Range (%) |

| This compound | 8.5 - 76.4 |

| Ethyl isovalerate | 36.1 - 41.6 |

| Methyl isovalerate | 0.1 - 11.0 |

| 2-Methylbutyl 3-methylbutyrate | 0.4 - 10.2 |

| Ethyl 2-methyl-butyrate | 1.0 - 7.9 |

In another application, HS-SPME coupled with GC-MS was used to characterize the volatile profiles of various peach varieties, where this compound was identified as one of the key esters contributing to the aroma mdpi.com. Common SPME fiber types, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are frequently employed for the extraction of such volatile compounds mdpi.commaxapress.com. The technique's ability to concentrate volatiles from the headspace makes it highly suitable for trace analysis and aroma profiling.

Spectroscopic Characterization in Research Applications

Spectroscopic methods provide complementary information to chromatographic techniques, offering insights into the molecular structure and functional groups of this compound.

Infrared (IR) spectroscopy is a powerful tool for the structural characterization of organic compounds by analyzing the absorption of infrared radiation by molecular vibrations. Each functional group in a molecule absorbs at characteristic frequencies, creating a unique spectral fingerprint.

In research applications, FTIR (Fourier Transform Infrared) spectroscopy has been utilized to monitor the gas-phase kinetics of reactions involving unsaturated esters, including (E)-ethyl tiglate. For example, in studies investigating the atmospheric degradation of this compound, FTIR spectroscopy was used to track its concentration over time researchgate.netrsc.orgconicet.gov.ar. A characteristic infrared absorption frequency for (E)-ethyl tiglate has been identified at 1266 cm⁻¹, which is crucial for its detection and quantification in such kinetic experiments rsc.org. These studies often employ high-resolution FTIR spectrometers, such as the Nicolet Nexus FT-IR spectrometer, capable of recording spectra with a resolution of 1 cm⁻¹ rsc.org. Publicly available databases, such as the NIST WebBook, also provide IR spectra for this compound, serving as a reference for identification and structural verification nist.gov.

Mass Spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound. When coupled with GC, it serves as a definitive identification tool.

For this compound, electron ionization (EI) mass spectrometry is commonly used, typically at an ionization energy of 70 eV mdpi.commaxapress.com. This high-energy ionization causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that acts as a fingerprint for identification. Researchers compare these fragmentation patterns and m/z values with those of authentic standards or entries in extensive mass spectral libraries, such as the NIST library, to confirm the identity of this compound in a sample iosrjournals.orgnist.gov. The mass range for analysis in GC-MS systems can vary, commonly set from m/z 35 to 450 or 40 to 550 amu, to capture the molecular ion and characteristic fragment ions researchgate.netmdpi.commaxapress.com. Databases like PubChem and the NIST WebBook provide comprehensive mass spectral data for this compound, which are invaluable resources for its characterization in research applications nist.govnist.govnih.govuni.lu.

Kinetic Study Methodologies

Kinetic studies on this compound primarily focus on its gas-phase reactions with atmospheric oxidants, such as hydroxyl (OH) radicals and chlorine (Cl) atoms, which are crucial for understanding its environmental fate. These investigations commonly employ the relative-rate method within controlled environmental settings. researchgate.netconicet.gov.arrsc.orgresearchgate.netrsc.orgconicet.gov.arconicet.gov.ar

Relative Rate Method

The relative-rate technique is a widely used experimental approach for determining the rate coefficients of gas-phase reactions. This method involves monitoring the decay of the target compound (this compound) relative to a reference compound whose reaction rate with the oxidant is well-established. researchgate.netconicet.gov.arrsc.orgresearchgate.netrsc.orgconicet.gov.arconicet.gov.ar Experiments involving this compound have been conducted at atmospheric pressure and varying temperatures, typically within synthetic air environments. rsc.orgresearchgate.netconicet.gov.ar

For instance, studies have determined rate coefficients for the reactions of (E)-Ethyl tiglate with OH radicals and Cl atoms at room temperature (298 K). The rate coefficient for the reaction with OH radicals was reported as (2.17 ± 0.48) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, while for Cl atoms, it was (2.53 ± 0.35) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. conicet.gov.arresearchgate.net

The temperature dependence of these reactions has also been investigated, revealing a negative dependence with temperature and low pre-exponential factors for the OH radical reaction. This behavior is consistent with a mechanism involving the initial addition of the OH radical to the double bond of this compound, followed by the reversible formation of an OH-adduct. rsc.orgresearchgate.netrsc.orgconicet.gov.ar

Table 1: Room Temperature Rate Coefficients for (E)-Ethyl Tiglate Reactions

| Reactant | Oxidant | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Citation |

| (E)-Ethyl tiglate | OH radical | 298 | (2.17 ± 0.48) × 10⁻¹¹ | researchgate.net |

| (E)-Ethyl tiglate | Cl atom | 298 | (2.53 ± 0.35) × 10⁻¹⁰ | conicet.gov.ar |

The Arrhenius expression, which describes the temperature dependency of the rate coefficient, for the reaction of (E)-Ethyl tiglate with OH radicals has been determined as k₃ = (1.49 ± 0.56) × 10⁻¹² exp[(522 ± 114)/T] cm³ molecule⁻¹ s⁻¹. researchgate.netrsc.orgconicet.gov.arconicet.gov.ar

Table 2: Arrhenius Expression for (E)-Ethyl Tiglate + OH Radical Reaction

| Parameter | Value | Units | Citation |

| A (Pre-exponential factor) | (1.49 ± 0.56) × 10⁻¹² | cm³ molecule⁻¹ s⁻¹ | researchgate.netrsc.orgconicet.gov.arconicet.gov.ar |

| Eₐ/R (Activation energy divided by gas constant) | 522 ± 114 | K | researchgate.netrsc.orgconicet.gov.arconicet.gov.ar |

| Arrhenius Expression (k₃) | (1.49 ± 0.56) × 10⁻¹² exp[(522 ± 114)/T] | cm³ molecule⁻¹ s⁻¹ | researchgate.netrsc.orgconicet.gov.arconicet.gov.ar |

These kinetic data are vital for assessing the atmospheric implications of this compound, as its high reactivity leads to short atmospheric lifetimes, contributing to the formation of ozone and other photooxidants in the vicinity of emission sources. For instance, the atmospheric lifetime of this compound with respect to reaction with OH radicals is estimated to be approximately 1.61 hours at sea level, decreasing to about 0.99 hours near the tropopause. rsc.orgconicet.gov.ar

Environmental Chamber Studies with FTIR Detection

Experiments are typically performed in large-volume environmental chambers, such as 1080 L quartz-glass photoreactors, maintained at atmospheric pressure (e.g., 760 Torr) in synthetic air. rsc.orgresearchgate.netconicet.gov.ar In situ Fourier Transform Infrared (FTIR) spectroscopy is employed to continuously monitor the concentrations of this compound and selected reference compounds as they react within the chamber. researchgate.netconicet.gov.arrsc.orgresearchgate.netrsc.orgconicet.gov.arconicet.gov.ar OH radicals are commonly generated by the UV irradiation of methyl nitrite (B80452) (CH₃ONO) in the presence of nitrogen monoxide (NO) and oxygen (O₂). conicet.gov.ar This setup allows for precise measurements of reactant decay and the subsequent determination of rate coefficients. conicet.gov.arrsc.orgresearchgate.netrsc.orgconicet.gov.arconicet.gov.ar

Computational and Modeling Approaches

Computational methods complement experimental kinetic studies by providing insights into reaction mechanisms, energetics, and temperature dependencies that may be difficult to ascertain solely through experimentation.

Canonical Variational Transition State Theory (CVT/SCT) for Reaction Rate Calculations

Canonical Variational Transition State Theory (CVT), often combined with Small Curvature Tunneling (SCT) corrections, is a robust computational methodology used to calculate temperature-dependent reaction rate coefficients. researchgate.netresearchgate.netresearcher.life This approach refines the traditional transition state theory by varying the position of the dividing surface that defines a successful reaction to minimize the rate constant at a given temperature, thereby providing a more accurate upper bound for the rate coefficients. wikipedia.org

Kinetic Models in Biological Pathways

Kinetic models have also been applied to understand the biosynthesis of this compound in biological systems. Research has shown that the yeast Saprochaete suaveolens is capable of producing this compound. researchgate.netnih.gov Kinetic analysis of this process revealed that the accumulation of this compound in S. suaveolens is specifically induced by the amino acid isoleucine. researchgate.netnih.gov

Unlike the classical Ehrlich pathway observed in Saccharomyces cerevisiae, the biosynthesis of this compound in S. suaveolens proceeds through the catabolism of isoleucine via the β-oxidation pathway, with tiglyl-CoA identified as a probable intermediate. researchgate.netnih.gov A kinetic study of this compound production during the growth of S. suaveolens on glucose and isoleucine demonstrated a distinct production phase that peaked concurrently with the depletion of isoleucine, followed by a subsequent disappearance of the compound, likely due to reassimilation by the yeast. researchgate.netnih.gov This makes S. suaveolens a valuable model for studying the production of α-unsaturated esters in yeasts. researchgate.net

Future Directions and Emerging Research Avenues for Ethyl Tiglate

Exploration of Novel Biosynthetic Pathways

Research into novel biosynthetic pathways for ethyl tiglate is gaining traction, particularly focusing on microbial production as a sustainable alternative to chemical synthesis. The yeast Saprochaete suaveolens (formerly Geotrichum fragrans) has been identified as a promising producer of α-unsaturated esters, including this compound researchgate.netnih.govmdpi.comnih.gov. Studies have shown that the accumulation of this compound in S. suaveolens is specifically induced by isoleucine nih.gov. Unlike Saccharomyces cerevisiae, which typically produces 2-methylbutanol from isoleucine via the Ehrlich pathway, S. suaveolens synthesizes this compound through the catabolism of isoleucine via the β-oxidation pathway, generating tiglyl-CoA as a probable intermediate researchgate.netnih.gov.

Further research aims to comprehensively understand and engineer these microbial pathways. For instance, UV mutagenesis has been successfully employed to generate S. suaveolens mutants with enhanced production of α-unsaturated esters, including this compound, by redirecting carbon flow towards esterification mdpi.comnih.gov. This involves an almost complete loss of enoyl-CoA hydratase activity in the β-oxidation pathway and a twofold increase in acyl-CoA hydrolase activity nih.gov. Future work will likely involve detailed enzymatic characterization and genetic manipulation to optimize these microbial factories for high-yield, cost-effective, and environmentally friendly production of this compound researchgate.net.

Advanced Applications in Chemical Ecology and Pest Management

This compound plays a role as a semiochemical, influencing insect behavior, which presents significant opportunities for advanced applications in chemical ecology and integrated pest management (IPM). Recent studies have confirmed that this compound, among other compounds, can attract gravid female tephritid fruit flies to lay eggs cabidigitallibrary.orgresearchgate.net. This oviposition-stimulating activity makes it a valuable candidate for developing novel lures and traps to monitor and control economically important fruit fly species cabidigitallibrary.orgslu.seresearchgate.net.

Future research will focus on:

Identifying Synergistic Blends : Investigating combinations of this compound with other plant volatiles or insect pheromones to create more potent and species-specific attractants or repellents slu.seresearchgate.net.

Understanding Olfactory Receptor Mechanisms : Delving deeper into how insects perceive this compound at a molecular level, potentially identifying specific olfactory receptors or binding proteins with high affinity for the compound cabidigitallibrary.orgslu.se. This knowledge could lead to the design of highly targeted and selective pest control agents.

Developing Sustainable Delivery Systems : Creating slow-release formulations or microencapsulation techniques for this compound to ensure prolonged efficacy in field applications, reducing the frequency of application and environmental impact researchgate.net.

Integrating into Push-Pull Strategies : Exploring the use of this compound in "push-pull" strategies, where it could be used to lure pests away from crops (pull) or deter them from specific areas (push), thereby minimizing reliance on conventional pesticides researchgate.netnih.gov.

Further Elucidation of Biological Mechanisms and Therapeutic Potentials

While primarily recognized for its flavor and fragrance properties, emerging research avenues are exploring the potential biological mechanisms and therapeutic applications of this compound. Although specific details regarding this compound's direct therapeutic applications are limited, its structural relation to other tiglate compounds, such as tigilanol tiglate, provides a basis for further investigation nih.govresearchgate.net. Tigilanol tiglate, a diterpenoid, is known for its anti-cancer properties and its mechanism involves the modulation of protein kinase C (PKC) isoforms nih.govresearchgate.net.

Future research could focus on:

Investigating Anti-inflammatory Properties : Some studies suggest that this compound may possess anti-inflammatory potential, warranting further investigation into its efficacy and underlying mechanisms pensoft.net.

Exploring Enzyme and Receptor Interactions : Detailed studies are needed to identify specific enzymes or receptors that this compound might interact with, potentially influencing metabolic pathways or cellular signaling .

Metabolomic and Proteomic Profiling : Using advanced analytical techniques to understand how this compound and its metabolites interact with biological systems at a molecular level, identifying potential biomarkers or pathways affected plos.org.

Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogues of this compound to identify structural features responsible for specific biological activities, which could lead to the development of novel therapeutic leads nih.govresearchgate.net.

Integration of Multi-Omics Data in Metabolic Modeling

The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) with metabolic modeling is a critical future direction for a comprehensive understanding and optimization of this compound biosynthesis, especially in microbial systems. This approach allows for a holistic view of cellular processes, bridging the gap between genotype and phenotype biorxiv.orgplos.org.

Key areas of focus include:

Reconstructing and Refining Metabolic Models : Utilizing genomic data to reconstruct detailed metabolic networks of this compound-producing organisms (e.g., Saprochaete suaveolens). Integrating transcriptomic and proteomic data can then refine these models by indicating gene expression levels and enzyme abundance, providing insights into active pathways under different conditions mdpi.comfrontiersin.org.

Flux Balance Analysis (FBA) : Applying FBA to predict metabolic fluxes and identify bottlenecks in this compound production pathways. This can guide rational strain engineering strategies to enhance yield biorxiv.org.

Identifying Regulatory Mechanisms : Multi-omics data can help uncover complex regulatory mechanisms that control the biosynthesis of this compound, including transcriptional regulation, post-translational modifications, and feedback inhibition mdpi.comfrontiersin.org.

Phenotype Prediction and Optimization : By integrating metabolomics data, researchers can correlate changes in metabolite concentrations with genetic perturbations or environmental conditions, leading to more accurate predictions of cellular behavior and enabling targeted optimization of this compound production mdpi.complos.org.

Data Visualization and Interpretation : Developing advanced computational tools and dashboards for interactive exploration and analysis of large multi-omics datasets to extract meaningful biological insights relevant to this compound production mdpi.com.

Development of Sustainable Production Methods

The development of sustainable production methods for this compound is crucial to reduce environmental impact and ensure a reliable supply. Traditional chemical synthesis methods often involve harsh reagents and generate by-products chemicalbook.com. Future efforts will increasingly focus on greener, more environmentally friendly approaches.

Promising avenues include:

Biotechnological Production : Expanding on the research into microbial fermentation, particularly with engineered yeasts like Saprochaete suaveolens, to produce this compound from renewable feedstocks researchgate.netmdpi.comnih.gov. This involves optimizing fermentation conditions, nutrient media, and genetic engineering of the host organisms to maximize yield and purity nih.gov.

Enzymatic Synthesis : Exploring the use of isolated enzymes (e.g., esterases or alcohol acyltransferases) for the biosynthesis of this compound from its precursors (tiglic acid and ethanol) under mild conditions researchgate.net. This approach offers high specificity and reduced waste chemicalbook.com.

Green Chemistry Principles : Applying principles of green chemistry to any chemical synthesis routes that remain necessary, focusing on atom economy, use of safer solvents, and minimizing energy consumption fraunhofer.de. For example, direct esterification of tiglic acid with ethyl alcohol can be performed under optimized conditions to improve sustainability chemicalbook.com.

Circular Bioeconomy Integration : Investigating the possibility of producing this compound from waste streams or by-products of other industrial processes, contributing to a circular bioeconomy model fraunhofer.de.

Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

The accurate and sensitive trace analysis of this compound is essential for quality control, research into its biological roles, and applications in flavor and fragrance industries. Future directions involve further advancements and integration of spectroscopic and chromatographic techniques.

Key developments include:

Coupled Techniques : Enhancing the capabilities of hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for highly sensitive detection, identification, and quantification of this compound in complex matrices (e.g., food products, biological samples, environmental samples) magnascientiapub.comnih.govmdpi.comnist.gov. GC-MS is already a sensitive tool for analyzing volatile compounds like this compound db-thueringen.demdpi.com.

High-Resolution Mass Spectrometry (HRMS) : Utilizing HRMS (e.g., Q-TOF-MS) to provide more precise mass measurements, enabling unambiguous identification of this compound and its potential isomers or degradation products, even at very low concentrations nih.gov.

Advanced Sample Preparation : Developing more efficient, automated, and environmentally friendly sample preparation techniques (e.g., solid-phase microextraction (SPME), stir bar sorptive extraction (SBSE)) to improve analyte recovery and reduce matrix interference, especially for trace analysis mdpi.com.

Spectroscopic Fingerprinting : Employing techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for detailed structural elucidation and confirmation of this compound, particularly when synthesized via novel pathways or isolated from natural sources nih.govnist.gov.

Miniaturization and Portability : Developing miniaturized and portable analytical devices for on-site or in-field analysis of this compound, which could be beneficial for real-time monitoring in agricultural settings or industrial production facilities magnascientiapub.com.

Q & A

Q. What are the primary analytical methods for characterizing ethyl tiglate in biological systems?

this compound is typically identified and quantified using gas chromatography-mass spectrometry (GC-MS) due to its volatility and ester functional group. Key parameters include retention indices and fragmentation patterns matching reference standards. For purity assessment, nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C) is employed to confirm structural integrity. Refractive index (n<sup>20</sup>/D: 1.435) and boiling point (154–156°C) serve as supplementary physicochemical identifiers .

Q. How is this compound synthesized in microbial systems under laboratory conditions?

this compound production in Saprochaete suaveolens is induced by supplementing growth media with isoleucine (1 g/L). The yeast metabolizes isoleucine via the β-oxidation pathway, generating stiglyl-CoA as an intermediate, which is esterified to form this compound. Optimal productivity (6.5 nmol/min/mg protein) occurs under glucose-limited conditions with isoleucine exhaustion at 24 hours .

Q. What are the standard protocols for ensuring reproducibility in this compound biosynthesis experiments?

- Media Composition : Use YNB (yeast nitrogen base) glucose medium with 1 g/L isoleucine.

- Kinetic Monitoring : Track this compound accumulation via GC-MS at 12–24-hour intervals.

- Controls : Include media without isoleucine to confirm pathway specificity.

- Data Validation : Replicate experiments ≥3 times; report mean ± standard deviation .

Advanced Research Questions

Q. How do conflicting reports on microbial this compound production pathways inform experimental design?

While S. cerevisiae produces 2-methylbutanol via the Ehrlich pathway, S. suaveolens utilizes β-oxidation for this compound synthesis. To resolve discrepancies:

- Use isotopic labeling (e.g., <sup>13</sup>C-isoleucine) to trace carbon flux.

- Knock out β-oxidation genes (e.g., PXA1, PXA2) to validate pathway dependence.

- Compare ester profiles under varying nitrogen sources .

Q. What methodological challenges arise in quantifying this compound degradation during fermentation?

this compound is hydrolyzed by esterases into tiglic acid post-production. To mitigate this:

- Sample Stabilization : Add esterase inhibitors (e.g., PMSF) during cell harvesting.

- Time-Course Analysis : Collect samples at peak production (24 hours) before degradation dominates.

- Enzymatic Assays : Measure esterase activity in cell lysates to correlate with tiglate depletion rates .

Q. How can metabolic engineering optimize this compound yield in non-native microbial hosts?

- Gene Overexpression : Introduce S. suaveolens β-oxidation genes (e.g., acyl-CoA dehydrogenases) into E. coli or S. cerevisiae.

- Precursor Balancing : Co-express isoleucine biosynthetic enzymes (e.g., IlvA, IlvC) to avoid substrate limitation.

- Product Retention : Use hydrophobic resins or two-phase fermentation systems to extract this compound and prevent feedback inhibition .

Data Contradiction and Resolution

Q. Why do studies report divergent this compound levels in S. suaveolens under similar conditions?

Discrepancies arise from strain-specific β-oxidation efficiency and media variability. Critical factors include:

- Isoleucine Purity : Ensure ≥98% purity (per JECFA standards) to avoid inhibitory contaminants.

- Oxygen Availability : β-Oxidation is aerobic; monitor dissolved O2 levels during fermentation.

- Data Normalization : Express yields per cell dry weight (mg/g) rather than volume to account for biomass differences .

Methodological Tables

Table 1. Key Parameters for this compound Production in S. suaveolens

| Parameter | Optimal Condition | Yield | Reference |

|---|---|---|---|

| Isoleucine Concentration | 1 g/L | 113 mg/L | |

| Fermentation Duration | 24 hours | Peak production | |

| Temperature | 30°C | 6.5 nmol/min/mg | |

| pH | 6.0–6.5 | Stable enzyme activity |

Table 2. Common Pitfalls in this compound Research

| Issue | Solution | Evidence |

|---|---|---|

| Esterase degradation | Use PMSF inhibitor | |

| Low isoleucine uptake | Supplement α-ketoglutarate | |

| Inconsistent GC-MS data | Internal standard (e.g., ethyl decanoate) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.